(S)-3-Boc-aminopiperidine

Übersicht

Beschreibung

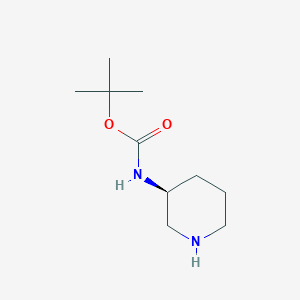

(S)-3-Boc-aminopiperidine is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group on the secondary amine at the 3-position of the piperidine ring. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol and CAS number 216854-23-8 . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions, making it a critical intermediate in pharmaceutical synthesis, such as in the production of alogliptin benzoate . It is commercially available with purities exceeding 95% and is widely used in nucleophilic substitutions, peptide coupling, and chiral resolution studies .

Vorbereitungsmethoden

Chiral Resolution via N-Cbz-3-Piperidinecarboxylic Acid

A patent by CN105130879B outlines a chiral resolution strategy using N-Cbz-3-piperidinecarboxylic acid (1) . The method involves four key steps:

-

Chiral Resolution : N-Cbz-3-piperidinecarboxylic acid is reacted with (R)-phenethylamine in methanol, acetone, or ethyl acetate at 40–50°C. Recrystallization in ethanol/heptane achieves >99% enantiomeric excess (ee) .

-

Amide Formation : The resolved acid is converted to an amide via mesylation (methylsulfonyl chloride) and subsequent ammonia treatment in tetrahydrofuran (THF) at -10°C to 25°C .

-

Hoffman Degradation : The amide undergoes Hoffman degradation using sodium hypochlorite and sodium hydroxide at 35–40°C to yield (R)-3-aminopiperidine .

-

Boc Protection and Deprotection : The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in methanol, followed by hydrogenolytic removal of the Cbz group using palladium on carbon under 0.3–0.4 MPa H₂ .

Key Data :

| Step | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| Chiral Resolution | 84–91 | >99 | Ethanol/heptane recrystallization |

| Hoffman Degradation | 55–60 | >99 | NaOCl, NaOH, 35–40°C |

| Final Product | 42–55 | >99 | H₂/Pd-C, 35–40°C |

This method prioritizes enantiopurity but suffers from moderate yields due to multi-step purification .

Reductive amination using N-Boc-3-piperidone and tert-butanesulfinamide is a widely cited approach (2) . The process involves:

-

Condensation : N-Boc-3-piperidone reacts with (S)-tert-butanesulfinamide in dichloromethane or THF with 4Å molecular sieves and pyrrolidine catalysis at 20–90°C .

-

Stereoselective Reduction : The imine intermediate is reduced with NaBH₄ or NaBH(OAc)₃ at -20°C to 0°C, yielding a diastereomerically pure amine .

-

Deprotection : Concentrated HCl simultaneously removes Boc and sulfinamide groups at 20–80°C, affording (S)-3-aminopiperidine dihydrochloride .

Optimization Insights :

-

Solvent Choice : THF improves reaction homogeneity compared to dichloromethane .

-

Reducing Agent : NaBH₄ achieves higher diastereoselectivity (dr >50:1) than borane complexes .

-

Scale-Up : Ethanol/heptane recrystallization ensures >99% ee at multi-gram scales .

Comparative Data :

| Parameter | NaBH₄ | NaBH(OAc)₃ |

|---|---|---|

| Yield (%) | 55 | 62 |

| dr | >50:1 | 60:40 |

| ee (%) | 99.2 | 90–98 |

This method balances efficiency and scalability but requires stringent temperature control during reduction .

Asymmetric Hydrogenation of Imido Esters

A Thieme Connect publication describes a novel route via imido ester hydrogenation (3) :

-

Imido Ester Synthesis : N-Boc-3-aminolactam is O-alkylated to form an imido ester.

-

Catalytic Hydrogenation : Using 5 bar H₂ and palladium catalysts, the imido ester is hydrogenated to (S)-3-Boc-aminopiperidine with >98% ee .

Advantages :

-

Mild Conditions : Reactions proceed at 25–40°C without cryogenic setups.

-

Chemoselectivity : No epimerization observed during hydrogenation .

Limitations :

-

Requires specialized equipment for high-pressure hydrogenation.

Comparative Analysis of Methodologies

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Chiral Resolution | 42–55 | >99 | Moderate | Low |

| Reductive Amination | 55–62 | 99.2 | High | High |

| Hydrogenation | N/A | >98 | Low | Moderate |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

(S)-3-Boc-aminopiperidine participates in stereospecific nucleophilic substitutions. For example:

-

Reaction with Chiral Triflates :

| Substrate | Product | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| (S)-Triflate ester | (S)-3a (propanoate derivative) | 84 | >99 | TEA, DCM, −50°C |

| (R)-Triflate ester | (R)-3a (propanoate derivative) | 74 | >99 | TEA, DCM, −50°C |

Reductive Amination and Coupling

The Boc group enables selective deprotection for downstream functionalization:

-

Boc Deprotection :

-

Peptide Analog Synthesis :

Example Pathway :

-

Boc deprotection of this compound → (S)-3-aminopiperidine (TFA salt).

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

(S)-3-Boc-aminopiperidine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: It is utilized in the development of drug candidates, particularly those targeting neurological and psychiatric disorders.

Industry: this compound is employed in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (S)-3-Boc-aminopiperidine depends on its specific application. In drug development, the compound may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes, receptors, or ion channels. The Boc protecting group ensures the stability of the amino group during synthetic transformations, allowing for selective reactions at other sites.

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Pair: (R)-3-Boc-aminopiperidine

The (R)-enantiomer (CAS 309956-78-3 ) shares identical molecular weight and formula but differs in stereochemistry. Key distinctions include:

- Synthetic Utility : The (R)-enantiomer is specifically used in synthesizing alogliptin benzoate, achieving 99.8% enantiomeric excess (ee) in optimized reactions .

- Commercial Availability: (R)-3-Boc-aminopiperidine is priced higher (e.g., JPY 34,900/5g) and requires storage at 0–6°C, whereas the (S)-enantiomer is more cost-effective (JPY 14,000/5g) and stable at room temperature .

- Reactivity: In nucleophilic substitutions with triflate esters, (R)-3-Boc-aminopiperidine at −30°C yields diastereomeric ratios (dr) of 93:7, compared to 87:13 for the (S)-form under identical conditions .

Positional Isomers: (S)-1-Boc-3-aminopiperidine

This isomer (CAS 625471-18-3 ) places the Boc group on the 1-position of the piperidine ring. Differences include:

- Amine Accessibility: The 1-Boc group protects a primary amine, reducing nucleophilicity compared to the secondary amine in (S)-3-Boc-aminopiperidine .

- Purity: Commercial samples of (S)-1-Boc-3-aminopiperidine have lower purity (97%) versus 98% for this compound .

Substituted Derivatives: (S)-1-Benzyl-3-Boc-aminopiperidine

This derivative (CAS 216854-24-9 ) introduces a benzyl group, altering properties:

- Lipophilicity: Increased hydrophobicity due to the benzyl group enhances solubility in chloroform and methanol but reduces aqueous solubility .

- Applications: Used as a directing group in asymmetric catalysis, unlike the unsubstituted this compound, which is more common in linear peptide synthesis .

Ring-Size Variants: 3-Boc-aminopyrrolidine

Replacing the six-membered piperidine ring with a five-membered pyrrolidine ring impacts:

- Steric Effects : Reduced steric hindrance in pyrrolidine derivatives may improve yields in certain coupling reactions compared to piperidine analogs .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Purity (%) | Key Applications | Price (5g) | Storage Conditions |

|---|---|---|---|---|---|---|

| This compound | 216854-23-8 | C₁₀H₂₀N₂O₂ | 98 | Alogliptin synthesis, chiral resolution | JPY 14,000 | Room temperature |

| (R)-3-Boc-aminopiperidine | 309956-78-3 | C₁₀H₂₀N₂O₂ | >98 | Alogliptin benzoate intermediate | JPY 34,900 | 0–6°C |

| (S)-1-Boc-3-aminopiperidine | 625471-18-3 | C₁₀H₂₀N₂O₂ | 97 | Peptide backbone modification | JPY 15,000 | Not specified |

| (S)-1-Benzyl-3-Boc-aminopiperidine | 216854-24-9 | C₁₇H₂₆N₂O₂ | >98 | Asymmetric catalysis | Not listed | Room temperature |

| 3-Boc-aminopyrrolidine | Not available | C₉H₁₈N₂O₂ | >95 | High-strain nucleophilic substitutions | Not listed | Not specified |

Research Findings

- Diastereoselectivity: (R)-3-Boc-aminopiperidine achieves superior dr (93:7) over the (S)-enantiomer (87:13) in triflate ester reactions at −30°C, highlighting stereochemical influence on selectivity .

- Yield Optimization: Reactions using (R)-3-Boc-aminopiperidine in acetonitrile at 80–85°C yield 89.6% product with 99.6% purity, demonstrating its reliability in scalable synthesis .

- Biological Relevance : The (S)-enantiomer’s role in life science research underscores its utility in biochemical assays, whereas the (R)-form is preferred in API (Active Pharmaceutical Ingredient) production .

Biologische Aktivität

(S)-3-Boc-aminopiperidine, also known as (S)-tert-Butyl piperidin-3-ylcarbamate, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and applications of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- Melting Point : 122–127 °C

- CAS Number : 216854-23-8

Synthesis

The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butoxycarbonyl) protecting group. Various methods have been reported, including continuous flow systems which achieve high conversion rates in short reaction times . The compound can be synthesized from aminopiperidine derivatives through nucleophilic substitution reactions with chiral triflate esters, yielding high enantiomeric purity .

Biological Activity

This compound exhibits a range of biological activities that make it a valuable scaffold in drug development. Its applications span several therapeutic areas:

1. Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It acts synergistically with FDA-approved antiviral drugs such as Telaprevir and Daclatasvir, demonstrating efficacy against Hepatitis C virus (HCV) by inhibiting viral assembly and release . In vitro assays showed that derivatives of aminopiperidine scaffolds had significant inhibitory effects on HCV replication, with EC50 values indicating potent activity .

2. Antibacterial Properties

Research indicates that this compound can be utilized in the development of antibacterial agents. It serves as a building block for synthesizing compounds that target bacterial cell division, showcasing its versatility in medicinal chemistry .

3. Cancer Research

The compound has also been implicated in cancer research, particularly as a precursor for synthesizing inhibitors targeting protein tyrosine kinases involved in tumor progression. Its derivatives have been shown to exhibit anti-tumor activity through various mechanisms, including apoptosis induction and cell cycle disruption .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that this compound derivatives could inhibit HCV with an EC50 value of approximately 2.03 μM, indicating strong antiviral properties .

- Another investigation revealed that compounds derived from this compound showed minimal cytotoxicity while maintaining effective antibacterial activity against various pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-Boc-aminopiperidine, and how can reaction efficiency be monitored?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions using chiral triflate esters. Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Key parameters include temperature control (e.g., −50°C to room temperature) and chiral auxiliary selection to preserve stereochemical integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : H NMR is critical for confirming stereochemistry. For example, the –CHCH(CH) proton in diastereomers appears as distinct doublets (δ ~2.67–2.71 ppm, Hz), enabling differentiation of enantiomers. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and Boc-group presence .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purification via flash chromatography (using gradients of ethyl acetate/hexane) or recrystallization is recommended. Purity ≥95% (by GC or HPLC) is achievable with careful solvent selection and temperature optimization. Regular calibration of analytical instruments is essential to avoid systematic errors .

Advanced Research Questions

Q. How does reaction temperature influence stereoselectivity in this compound synthesis, and what mechanistic insights justify this?

- Methodological Answer : Lower temperatures (−50°C) enhance diastereomeric ratios (dr) by slowing competing pathways, as shown in triflate ester substitutions. At −50°C, dr improves to 94:6 compared to 75:25 at room temperature. This is attributed to reduced thermal motion favoring transition-state alignment for the desired stereoisomer .

Q. What strategies resolve contradictions in NMR data when analyzing this compound derivatives?

- Methodological Answer : Contradictions may arise from solvent effects, impurities, or dynamic processes. Use deuterated solvents for consistency, and compare spectra with computational models (e.g., DFT calculations). Cross-validation with C NMR or 2D techniques (COSY, NOESY) can clarify ambiguous signals .

Q. How can systematic and random errors be minimized during this compound quantification using Beer’s Law?

- Methodological Answer :

- Systematic Errors : Calibrate UV-Vis spectrometers with standard curves daily. Validate molar absorptivity () using independent methods (e.g., gravimetric analysis).

- Random Errors : Perform triplicate measurements and apply statistical filters (e.g., Grubbs’ test) to exclude outliers. Use automated pipettes to reduce volumetric inconsistencies .

Q. What ethical and practical considerations apply when sharing synthetic data for this compound in open-access repositories?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Anonymize proprietary synthesis steps while disclosing safety data (e.g., toxicity profiles). Consult institutional guidelines for balancing data openness with intellectual property rights, particularly in biomedical applications .

Q. How can researchers design experiments to validate literature-reported yields of this compound derivatives?

- Methodological Answer : Replicate procedures under controlled conditions (solvent purity, inert atmosphere). Use failure mode and effects analysis (FMEA) to identify critical variables (e.g., catalyst loading). Compare results with published yields and report discrepancies with possible explanations (e.g., raw material variability) .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3S)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363795 | |

| Record name | (S)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216854-23-8 | |

| Record name | (S)-3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-Aminopiperidine, 3-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.